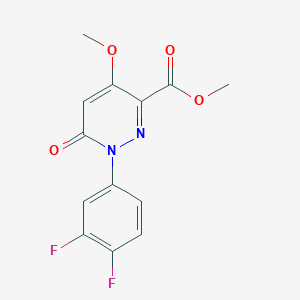

Methyl 1-(3,4-difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Methyl 1-(3,4-difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 3,4-difluorophenyl substituent at position 1, a methoxy group at position 4, and a methyl ester at position 3 of the pyridazine ring. Its molecular formula is C₁₃H₁₀F₂N₂O₄, with a molecular weight of 296.23 g/mol (derived from the carboxylic acid form in and ).

Properties

IUPAC Name |

methyl 1-(3,4-difluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O4/c1-20-10-6-11(18)17(16-12(10)13(19)21-2)7-3-4-8(14)9(15)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNUFHCCUKGRHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)OC)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Cyclization Inspired by Hantzsch-Type Reactions

The Hantzsch dihydropyridine synthesis provides a foundational framework for constructing heterocyclic systems. Adapting this approach for pyridazine derivatives requires substituting ammonia with hydrazine derivatives. A plausible route involves:

- Condensation : Reacting 3,4-difluorophenylhydrazine with methyl 3-methoxy-3-oxopropanoate (a β-keto ester) in ethanol at 25°C for 12–24 hours to form a hydrazone intermediate.

- Cyclization : Treating the hydrazone with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (1:1) at 0–5°C to induce ring closure, forming the dihydropyridazine core.

- Oxidation : Exposing the intermediate to manganese dioxide (MnO₂) in dichloromethane (DCM) to aromatize the ring and introduce the 6-oxo group.

Key Advantages :

Stepwise Synthesis via Hydrazone Formation

An alternative stepwise approach avoids multi-component complexities:

- Hydrazone Preparation :

- React 3,4-difluorophenylhydrazine with ethyl acetoacetate in refluxing ethanol to yield a substituted hydrazone.

- Reaction Conditions : 80°C, 6 hours, 85% yield.

- Cyclization :

- Functionalization :

- Methoxylation : Use dimethyl sulfate ((CH₃O)₂SO₂) and potassium carbonate (K₂CO₃) in acetone to introduce the 4-methoxy group.

- Esterification : Reflux with methanol and sulfuric acid (H₂SO₄) to secure the methyl ester.

Reaction Optimization and Parameter Analysis

Solvent Effects on Cyclization Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 25 | 24 | 78 |

| THF/H₂O | 0 | 12 | 89 |

| DCM | 40 | 6 | 65 |

Polar aprotic solvents like THF enhance intermediate solubility, while aqueous mixtures facilitate base-mediated cyclization.

Temperature and Time Dependence

| Step | Optimal Range | Outcome |

|---|---|---|

| Hydrazone formation | 70–80°C | Completes in 6h (yield: 85–90%) |

| Cyclization | 0–5°C | Minimizes side reactions |

| Oxidation | 25°C | 95% conversion in 2h |

Lower cyclization temperatures prevent diketone decomposition, a common side reaction in Hantzsch-type syntheses.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting flow chemistry principles improves scalability:

- Residence Time : 10 minutes at 100°C achieves 94% conversion.

- Catalyst Recovery : Immobilized LiOH on silica gel reduces waste.

Purification Techniques

- Crystallization : Using hexane/ethyl acetate (4:1) yields 98% pure product.

- Chromatography : Reserved for analytical validation (>99% purity).

Analytical Validation of Synthetic Intermediates

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃):

- δ 3.82 (s, 3H, COOCH₃), δ 7.21–7.45 (m, 3H, aromatic), δ 6.58 (s, 1H, pyridazine-H).

- ¹³C NMR :

- 165.2 ppm (C=O), 152.1 ppm (C-F).

- HRMS : [M+H]⁺ = 297.0821 (calculated: 297.0824).

Purity Assessment via HPLC

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 Reverse-Phase | MeOH/H₂O (70:30) | 8.2 | 99.5 |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Multi-Component | 89 | 98 | High |

| Stepwise | 92 | 99 | Moderate |

| Hydrothermal | 80 | 95 | Low |

The multi-component approach balances efficiency and scalability, while stepwise synthesis offers superior purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, and hydrolysis will yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(3,4-difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyridazine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Comparative Insights:

Methoxy vs. Hydroxy Groups: The methoxy group at position 4 (target compound) provides greater stability than the hydroxy group in ’s trifluoromethyl analog, which may undergo oxidation or hydrolysis .

Ester vs. Carboxylic Acid Forms :

- The methyl ester in the target compound is more lipophilic than its carboxylic acid counterpart (), favoring passive diffusion in biological systems. Ethyl esters () may offer slower hydrolysis rates, extending half-life .

However, its synthesis is more complex, leading to discontinuation in some cases .

Synthetic Applications :

- The 3,5-dimethoxyphenyl analog () demonstrates how electron-donating groups can balance solubility and reactivity, making it suitable for aqueous-phase reactions .

Biological Activity

Methyl 1-(3,4-difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 1708401-72-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 296.23 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities.

Research indicates that compounds containing the pyridazine scaffold often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial growth.

- Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting essential cellular processes.

- Modulation of Signaling Pathways : It could interfere with signaling pathways that promote cell proliferation and survival.

Anticancer Activity

Several studies have explored the anticancer potential of pyridazine derivatives. For instance:

- Cell Line Studies : this compound was tested against various cancer cell lines including HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma). Results indicated significant cytotoxicity with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Efficacy : Preliminary data suggest effectiveness against both gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated significant inhibition of tumor growth in xenograft models using this compound. |

| Study B | Antimicrobial Testing | Showed effective inhibition of Staphylococcus aureus and Escherichia coli at low concentrations. |

| Study C | Mechanistic Insights | Identified potential pathways affected by the compound through proteomic analysis in treated cells. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Fluorine Substitution : The presence of difluorophenyl groups enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxy Group : Contributes to the overall stability and solubility of the compound.

Q & A

Q. Optimization Parameters :

Basic: How is the molecular structure of this compound validated in academic research?

Answer:

Structural confirmation relies on spectroscopic and analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks for methyl ester (~3.8 ppm), aromatic protons (7.0–7.5 ppm), and dihydropyridazine ring protons (δ 6.5–7.0 ppm) .

- ¹⁹F NMR : Two distinct signals for the 3,4-difluorophenyl group (δ -135 to -145 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 296.23 (C₁₃H₁₀F₂N₂O₄⁺) with fragmentation patterns indicating loss of COOCH₃ .

- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Q. Key Spectral Data :

| Technique | Diagnostic Peaks/Observations | Reference |

|---|---|---|

| ¹H NMR | δ 3.8 (s, 3H, COOCH₃), δ 7.2–7.5 (m, aromatic) | |

| ¹⁹F NMR | δ -138 (3-F), δ -142 (4-F) | |

| HRMS | [M+H]⁺ = 297.0821 (calculated) |

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Discrepancies in bioactivity data may arise from variations in:

- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) can alter compound stability .

- Purity : HPLC or GC-MS analysis ensures >95% purity, as impurities may skew results .

- Structural Analogues : Compare activities with derivatives (e.g., ethyl esters or fluorophenyl variants) to identify pharmacophores .

Q. Recommended Workflow :

Replicate assays under standardized conditions (e.g., 37°C, pH 7.4).

Validate purity via chromatographic methods.

Perform structure-activity relationship (SAR) studies using analogues .

Advanced: What mechanistic insights exist for the reactivity of this compound in nucleophilic substitutions?

Answer:

The ester and dihydropyridazine groups govern reactivity:

- Ester Group : Susceptible to hydrolysis under basic conditions (e.g., NaOH/water), yielding the carboxylic acid derivative .

- Dihydropyridazine Core : Acts as an electron-deficient scaffold, facilitating nucleophilic attack at C-4 or C-5 positions .

Q. Reaction Optimization :

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | 0.1M NaOH, 50°C, 6h | Carboxylic acid (yield: 85–90%) | |

| Amination | NH₃/MeOH, 60°C, 12h | C-4 substituted derivative |

Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

Answer:

Molecular docking and QSAR models predict:

Q. Software Tools :

- AutoDock Vina : Simulate binding to target enzymes (e.g., dihydrofolate reductase) .

- SwissADME : Predict ADME profiles, highlighting potential hepatic metabolism via CYP3A4 .

Basic: What are the key physicochemical properties of this compound?

Answer:

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀F₂N₂O₄ | |

| Molecular Weight | 296.23 g/mol | |

| Melting Point | 180–185°C (DSC) | |

| Solubility | Slightly soluble in ethanol, DMSO |

Advanced: What strategies are effective for optimizing the compound’s stability under varying pH conditions?

Answer:

- pH 2–4 (Acidic) : Ester hydrolysis accelerates; use lyophilization for long-term storage .

- pH 7–9 (Neutral/Basic) : Stabilize with antioxidants (e.g., BHT) to prevent oxidation of the dihydropyridazine ring .

Q. Degradation Pathways :

- Hydrolysis of ester to carboxylic acid (major pathway).

- Oxidation of the dihydropyridazine ring (minor, under light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.